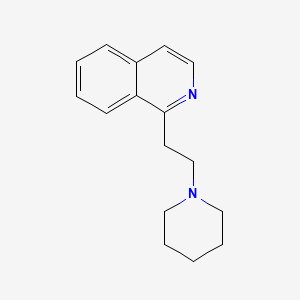

Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

126921-48-0 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-(2-piperidin-1-ylethyl)isoquinoline |

InChI |

InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-16-15-7-3-2-6-14(15)8-10-17-16/h2-3,6-8,10H,1,4-5,9,11-13H2 |

InChI Key |

LOYAWKCTCLZNGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isoquinoline, 1 2 1 Piperidinyl Ethyl and Analogues

Established Approaches for Isoquinoline (B145761) Scaffold Synthesis

The foundational isoquinoline ring system can be constructed through several classical named reactions, each offering a distinct pathway to the bicyclic structure.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. mtak.huwikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. jk-sci.com

The general mechanism proceeds through the formation of an amide from a β-phenylethylamine, which is then cyclized using a Lewis acid to yield a 1-substituted-3,4-dihydroisoquinoline. pharmaguideline.com Subsequent dehydrogenation, often employing palladium on carbon (Pd/C), yields the fully aromatic isoquinoline. pharmaguideline.com

Key Features of the Bischler-Napieralski Reaction:

| Feature | Description |

| Reactants | β-Arylethylamides |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Intermediate | 3,4-Dihydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

| Key Transformation | Intramolecular electrophilic aromatic substitution |

For the synthesis of the target compound, a suitable β-phenylethylamine would be acylated with a reagent that can be later converted to the 2-(1-piperidinyl)ethyl side chain.

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgthermofisher.com This reaction is a special case of the Mannich reaction. organicreactions.org The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline.

The reaction is initiated by the formation of an imine from the β-arylethylamine and the carbonyl compound, which then undergoes cyclization. pharmaguideline.com The presence of electron-donating substituents on the aromatic ring facilitates the ring closure under mild conditions. pharmaguideline.com

Reaction Conditions for Pictet-Spengler Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| β-Arylethylamine | Aldehyde or Ketone | Protic or Lewis Acid | Tetrahydroisoquinoline |

To synthesize precursors for "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-", a β-phenylethylamine could be reacted with an aldehyde that contains a masked or protected functional group, which can later be elaborated into the desired side chain.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org This method allows for the preparation of isoquinolines that may be difficult to access through other routes.

The reaction proceeds in two main stages: the formation of the benzalaminoacetal, followed by the acid-promoted ring closure to form the isoquinoline nucleus. wikipedia.org

Contemporary and Advanced Synthetic Routes for Piperidine-Containing Isoquinolines

Modern synthetic methodologies offer more direct and versatile approaches to introduce the piperidine-containing side chain at the C1 position of the isoquinoline ring. These often involve multi-step sequences or transition-metal-catalyzed reactions.

Multi-Step Reaction Sequences (e.g., Henry reaction, Nef-carbonyl synthesis, Reductive Amination, Amidation, N-Alkylation)

A common strategy involves the construction of the isoquinoline core with a suitable functional group at the 1-position, which is then elaborated to the final 1-(2-(1-piperidinyl)ethyl) side chain through a series of reactions.

Henry Reaction and Nef-Carbonyl Synthesis: The Henry (nitroaldol) reaction can be used to introduce a nitroethyl group at the 1-position of the isoquinoline. This is typically followed by a Nef-carbonyl synthesis to convert the nitro group into a carbonyl group, which can then be further functionalized.

Reductive Amination: Reductive amination is a key step for forming the bond between the ethyl side chain and the piperidine (B6355638) ring. nih.govnih.govresearchgate.net This reaction involves the condensation of a carbonyl group (an aldehyde or ketone) with piperidine to form an iminium ion, which is then reduced in situ to the corresponding amine. nih.govchim.it A variety of reducing agents can be employed, including sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Amidation and N-Alkylation: An alternative approach involves the formation of an amide bond followed by reduction. For instance, an isoquinoline with a carboxymethyl group at the 1-position can be coupled with piperidine to form an amide, which is then reduced to the desired amine. N-alkylation is another crucial step, for example, reacting a 1-(2-aminoethyl)isoquinoline intermediate with a suitable piperidine precursor. A specific example involves the N-alkylation of a phenolic intermediate with N-(2-chloroethyl)piperidinium chloride in the presence of a base like K₂CO₃. nih.gov

A plausible multi-step sequence could involve:

Synthesis of a 1-functionalized isoquinoline (e.g., 1-acetylisoquinoline).

Conversion of the functional group to a two-carbon chain with a terminal electrophilic or precursor group (e.g., a 1-(2-bromoethyl)isoquinoline or a 1-(2-oxoethyl)isoquinoline).

Reaction with piperidine via nucleophilic substitution or reductive amination to form the final product.

Palladium-Catalyzed Cyclization-Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including substituted isoquinolines. organic-chemistry.orgnih.gov These methods often offer high efficiency and functional group tolerance.

One strategy involves a palladium-catalyzed coupling of a suitably functionalized precursor, such as a tert-butylimine of an o-iodobenzaldehyde, with a terminal acetylene that bears the piperidine moiety or a precursor to it. organic-chemistry.org This is followed by a copper-catalyzed cyclization to form the isoquinoline ring.

Another approach is the palladium-catalyzed aminocarbonylation of a 1-haloisoquinoline. For instance, 1-iodoisoquinoline can be reacted with piperidine and carbon monoxide in the presence of a palladium catalyst to yield the corresponding isoquinoline-1-carboxamide. mdpi.com This amide can then be reduced to introduce the methylene linker between the isoquinoline and the piperidine nitrogen.

Electrophilic Activation and Cyclodehydration Methods

A cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are direct precursors to isoquinolines, is the Bischler-Napieralski reaction. This reaction involves the cyclodehydration of N-acyl-β-phenylethylamines. mdpi.compharmaguideline.com Traditional methods employ dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). mdpi.com

Modern advancements have introduced milder and more versatile conditions for this transformation. One significant development is the direct conversion of amides to isoquinoline derivatives through mild electrophilic amide activation. nih.govorganic-chemistry.org This method utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine, allowing for low-temperature amide activation followed by cyclodehydration upon warming. nih.govorganic-chemistry.org This approach provides the desired products in short reaction times and is compatible with a wider range of substrates, including those sensitive to the harsh conditions of the traditional Bischler-Napieralski reaction. organic-chemistry.org The mechanism proceeds through an electrophilic amide activation, which generates a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the intramolecular arene ring to form the cyclized product. nih.govshahucollegelatur.org.in

This method has proven effective for both electron-rich and halogenated phenethylene-derived amides and can preserve the stereochemical integrity of optically active substrates. nih.govorganic-chemistry.org

Table 1: Comparison of Reagents for Bischler-Napieralski Type Cyclodehydration

| Reagent/Condition | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| POCl₃, P₂O₅ | N-acyl-β-phenylethylamines | Well-established, classical method | mdpi.com |

| Tf₂O, 2-chloropyridine | Various amides | Mild conditions, short reaction times, high yields, functional group tolerance | nih.govorganic-chemistry.org |

Silver-Catalyzed Cyclization Approaches

Silver-catalyzed reactions have emerged as a novel and efficient tool for constructing the isoquinoline skeleton. One prominent strategy involves the silver-catalyzed cyclization of 2-alkynyl benzyl azides. organic-chemistry.orgnih.govcapes.gov.br This reaction proceeds smoothly under mild conditions to afford substituted isoquinolines in moderate to good yields and demonstrates tolerance for a variety of functional groups. nih.govcapes.gov.br

Another innovative approach uses a silver(I)-catalyzed intramolecular cyclization coupled with an oxazole ring-opening reaction to synthesize isoquinolones. nih.gov This 6-endo-dig cyclization is performed under mild conditions using silver acetate (B1210297) as a cost-effective catalyst. nih.gov Mechanistic studies indicate that the nitrogen atom of the oxazole ring attacks the silver-activated alkyne, leading to the formation of a silver-vinyl intermediate before the ring-opening and formation of the isoquinolone core. nih.gov Silver trifluoromethanesulfonate (AgOTf) has also been shown to efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives, providing a direct route to isoquinoline-N-oxides under very mild reaction conditions. researchgate.net

Table 2: Examples of Silver-Catalyzed Isoquinoline Synthesis

| Catalyst | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Silver (unspecified) | 2-Alkynyl benzyl azides | Substituted Isoquinolines | Efficient, tolerates functional groups | nih.govcapes.gov.br |

| Silver Acetate | N-(2-alkynylbenzyl)oxazoles | Isoquinolones | Mild conditions, cost-effective catalyst | nih.gov |

Alkene Cyclization and Oxidative Amination for Piperidine Ring Formation

The synthesis of analogues of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- often requires the construction of the piperidine ring itself. Modern synthetic methods provide powerful strategies for this transformation, particularly through the cyclization of N-tethered alkenes.

One such method is the gold(I)-catalyzed oxidative amination of non-activated alkenes. This reaction allows for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov The reaction typically proceeds via a 6-endo cyclization pathway to form the piperidine ring, which is noteworthy as it can deviate from Baldwin's rules for ring closure. nih.gov Intramolecular cyclization of amides bearing an alkene group can also be achieved through hydride transfer, efficiently forming piperidines with tertiary amino groups. nih.gov These reactions are often sensitive to conditions, with factors like solvent polarity playing a crucial role. nih.gov

Four-Component Reactions and Domino Cycloadditions

For the rapid assembly of complex molecular scaffolds, multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies. These reactions combine several bond-forming events in a single pot, avoiding the need for isolation of intermediates.

An example relevant to the synthesis of isoquinoline analogues is the four-component reaction involving isoquinoline, halogenated methylene compounds, aromatic aldehydes, and cyanoacetamide to produce tetrahydropyrrolo[2,1-a]isoquinolines. bartleby.com The mechanism of this transformation involves a 1,3-dipolar cycloaddition of an isoquinolinium ylide as the key step. bartleby.com Domino reactions, such as the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids, provide another route to complex fused isoquinoline systems like 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net Isocyanide-based [4+1] cycloaddition reactions are also a powerful tool in MCRs for synthesizing a variety of five-membered heterocycles, which can be part of more complex structures. rsc.org

Derivatization Strategies for Structural Modification and Library Generation

The core structure of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- serves as a scaffold that can be systematically modified to generate libraries of analogues for screening and optimization of biological properties. Derivatization strategies focus on altering substituents, stereochemistry, and appended ring systems.

Chemical Modification for Enhanced Biological Activity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects. nih.govrsc.org Chemical modification is a key strategy to enhance these activities and modulate selectivity.

For instance, the synthesis of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound, has been pursued to develop new cytotoxic agents. nih.gov In these studies, modifications included the introduction of N,N-diethylaminoethoxy or piperidinylethoxy groups onto a phenyl ring at the C-2 position of the isoquinoline core. nih.gov The resulting compounds were evaluated against various human cancer cell lines, with some analogues showing potent cytotoxic activity, highlighting the impact of the appended basic side chain on biological function. nih.gov Similarly, studies on C4-substituted isoquinolines with piperidinoethyl side chains have been conducted to evaluate their cytotoxic effects, suggesting that the geometry and basicity of the side chain are critical for activity. nih.gov

Table 3: Effect of Chemical Modification on Cytotoxic Activity

| Base Compound/Scaffold | Modification | Target Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| 5,6-dihydropyrrolo[2,1-a]isoquinoline | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)- | T47D (Breast Cancer) | Potent cytotoxicity | nih.gov |

| 5,6-dihydropyrrolo[2,1-a]isoquinoline | 2-(4-(...)-N,N-diethylethanamine | T47D (Breast Cancer) | Potent cytotoxicity | nih.gov |

Chiral Derivatization for Enantiomeric Separation and Analysis

While Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- itself is achiral, many of its biologically active analogues, particularly those based on the tetrahydroisoquinoline (THIQ) skeleton, possess one or more chiral centers. nih.govnih.gov Since enantiomers can have vastly different biological activities, their separation and analysis are crucial.

Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for enantiomeric separation. nih.gov Chiral selectors, such as native and derivatized cyclodextrins (CyDs), are often employed in these methods. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can form inclusion complexes with guest molecules. Chiral recognition occurs due to differential interactions between the enantiomers and the chiral CyD host, enabling their separation. nih.gov

For analytical purposes, racemic mixtures can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like RP-HPLC. asianpubs.org For example, new chiral derivatizing reagents based on a quinoline (B57606) structure incorporating L-proline have been synthesized for the enantioseparation of racemic compounds containing amino groups. asianpubs.org

Structure Activity Relationship Sar and Pharmacophore Studies of Isoquinoline, 1 2 1 Piperidinyl Ethyl Analogues

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of analogues of Isoquinoline (B145761), 1-(2-(1-piperidinyl)ethyl)- is governed by several key structural motifs that are essential for molecular recognition and interaction with pharmacological targets. The isoquinoline framework itself is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govvu.nlwikipedia.org

The fundamental structure consists of three primary components: the isoquinoline nucleus, an ethyl linker, and a terminal piperidine (B6355638) ring.

The Isoquinoline Nucleus: This planar, aromatic bicyclic system is a critical pharmacophoric element. nih.gov Its rigid structure serves as a scaffold, orienting other functional groups in a defined spatial arrangement for optimal target interaction. vu.nlnih.gov The specific substitution pattern on the benzene (B151609) portion of the isoquinoline ring can significantly modulate activity. For instance, in related isoquinoline alkaloids, the presence of methoxy (B1213986) or methylenedioxy groups has been shown to be important for enhancing antibacterial and antifungal activity. researchgate.net

The Basic Amine Center: The nitrogen atom within the piperidine ring is a crucial feature. researchgate.net At physiological pH, this nitrogen is typically protonated, forming a cationic center that can engage in vital ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a target's binding site. nih.gov The piperidine ring itself contributes to the molecule's steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

The Ethyl Linker: The two-carbon chain connecting the isoquinoline core to the piperidine nitrogen provides conformational flexibility. This allows the basic amine to position itself correctly within a binding pocket to maximize interactions with the biological target.

Studies on related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have reinforced the importance of these motifs, where the vicinal diaryl moiety and a basic side chain (such as piperidinylethoxy) are considered essential pharmacophoric elements for cytotoxic activity. nih.gov

| Structural Motif | Function/Importance | Associated Biological Activities |

|---|---|---|

| Isoquinoline Ring | Rigid scaffold for orienting substituents; involved in hydrophobic and π-π stacking interactions. | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective. nih.govvu.nl |

| Piperidine Nitrogen | Acts as a basic center; forms ionic bonds and hydrogen bonds when protonated. | Essential for receptor binding and cytotoxic activity. nih.govnih.gov |

| Methoxy/Methylenedioxy Groups | Electron-donating groups that can modulate electronic properties and metabolic stability. | Enhanced antimicrobial and antifungal activity in related alkaloids. researchgate.net |

Impact of Side Chain Modifications on Activity Profile

Modifications to the 1-(2-(1-piperidinyl)ethyl) side chain have a profound impact on the biological activity profile of isoquinoline analogues, affecting both potency and selectivity. Research into related scaffolds demonstrates that even subtle changes to the terminal amine or the linker can lead to significant variations in efficacy.

A key study on 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives systematically explored the effect of altering the basic side chain attached at the C-2 phenyl ring. nih.govmdpi.com Analogues were synthesized containing N,N-diethylaminoethoxy, piperidinylethoxy, and morpholinylethoxy groups, and their cytotoxic activities were evaluated against several human cancer cell lines.

The results indicated that modifications to this basic side chain had a significant influence on cytotoxicity. nih.gov Specifically, the compound featuring the piperidinylethoxy side chain, 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (Compound 6a), was identified as one of the most potent cytotoxic agents, particularly against the T47D breast cancer cell line. nih.govmdpi.com The analogue with the N,N-diethylaminoethoxy side chain also showed high potency, while the morpholine-containing equivalent generally exhibited lower activity. This suggests that the basicity, lipophilicity, and steric profile of the terminal amine are critical determinants of activity. The oxygen atom in the morpholine (B109124) ring, being a hydrogen bond acceptor, may be less favorable for binding to certain targets compared to the more lipophilic and basic piperidine or diethylamine (B46881) moieties.

| Compound | Side Chain Moiety | HeLa Cells IC₅₀ (µM) | T47D Cells IC₅₀ (µM) |

|---|---|---|---|

| Compound 6a | Piperidinylethoxy | 2.51 | 1.93 |

| Compound 6c | N,N-diethylaminoethoxy | 1.93 | 2.15 |

| - | Morpholinylethoxy | 33.84 | >50 |

Conformational Requirements for Ligand-Target Recognition

The three-dimensional conformation of a ligand is a critical factor for its recognition and binding to a biological target. While specific X-ray crystallography or advanced NMR studies for Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- are not widely available, its conformational requirements can be inferred from its structural components and computational modeling of related systems.

Rigid Isoquinoline Core : The planar isoquinoline ring system provides a rigid anchor for the molecule, limiting the conformational freedom of a significant portion of its structure. nih.gov This rigidity helps to minimize the entropic penalty upon binding to a receptor.

Flexible Ethyl Linker : The ethyl linker possesses rotatable bonds, granting the piperidine ring considerable freedom of movement. This flexibility allows the molecule to adopt different conformations to fit optimally into various binding pockets. Molecular dynamics simulations of related kinase inhibitors have shown that such linkers allow the ligand to explore the binding site and form key interactions.

Piperidine Ring Conformation : The piperidine ring itself is not planar and predominantly adopts a stable chair conformation. nih.govacs.org The connection point from the ethyl linker can be in either an axial or equatorial position, and the energy difference between these conformers can influence the molecule's preferred 3D shape. acs.org The specific orientation is crucial as it directs the cationic nitrogen and the rest of the ring's substituents into precise regions of the target's binding site.

Pharmacophore Model Development for Rational Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov Developing a pharmacophore model for Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- analogues allows for the rational design of new compounds and the virtual screening of large chemical databases to identify novel hits.

Based on the structure-activity relationships discussed, a hypothetical pharmacophore model for this class of compounds would likely include the following features:

One Aromatic/Hydrophobic Region (AR/HY): Representing the flat, nonpolar surface of the isoquinoline ring system. This feature is crucial for establishing van der Waals and π-π stacking interactions with the target.

One Positive Ionizable Feature (PI): Corresponding to the basic nitrogen atom of the piperidine ring. At physiological pH, this group is protonated and capable of forming strong ionic or hydrogen-bonding interactions.

Hydrogen Bond Acceptors (HBA): The nitrogen atom on the isoquinoline ring can act as a hydrogen bond acceptor.

Exclusion Volumes: Defining regions of space where steric bulk is not tolerated, which helps in refining the model and designing more selective ligands.

The development process involves aligning a set of active molecules to identify these common chemical features. nih.gov Once validated, this 3D model serves as a query to rapidly screen databases for molecules that match the pharmacophoric pattern, significantly streamlining the search for new lead compounds with desired biological activity. researchgate.net

| Pharmacophoric Feature | Corresponding Structural Motif | Putative Interaction Type |

|---|---|---|

| Aromatic/Hydrophobic (AR/HY) | Isoquinoline Ring System | π-π stacking, Hydrophobic interaction |

| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic bond, Hydrogen bond (donor) |

| Hydrogen Bond Acceptor (HBA) | Isoquinoline Nitrogen | Hydrogen bond (acceptor) |

Molecular Mechanisms of Action and in Vitro Biological Targets of Isoquinoline, 1 2 1 Piperidinyl Ethyl Derivatives

Enzyme Modulation and Inhibition

Isoquinoline (B145761) derivatives have demonstrated significant capabilities as modulators and inhibitors of a diverse range of enzymes critical to various physiological and pathological processes. nih.gov

Type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the respiratory chain of many microbial pathogens, including Mycobacterium tuberculosis (Mtb), making it a compelling target for novel antimicrobial agents. researchgate.netnih.gov Although not direct derivatives of "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-", structurally related quinolinyl pyrimidines have been identified as potent inhibitors of Mtb NDH-2. nih.govnih.gov High-throughput screening efforts identified this class of compounds as promising inhibitors, and subsequent structure-activity relationship studies led to the development of derivatives with potent enzyme inhibition that translated to cellular activity against Mtb. nih.gov These compounds show a strong correlation between their ability to inhibit the NDH-2 enzyme and their minimum inhibitory concentrations (MICs) against the bacteria. researchgate.net Certain quinolinyl pyrimidines exhibit IC₅₀ values against Mtb NDH-2 as low as 40 nM. nih.gov

Table 1: Inhibitory Activity of Representative Quinolinyl Pyrimidines against M. tuberculosis NDH-2

| Compound | Mtb NDH-2 IC₅₀ (µM) | Mtb MIC (µM) |

|---|---|---|

| 13a | 0.043 | 1.91 |

| 13b | 0.096 | <0.81 |

| 13c | 0.081 | 2.88 |

| 13d | 0.053 | 1.14 |

| 13e | 0.050 | 2.19 |

Data sourced from a study on quinolinyl pyrimidines as NDH-2 inhibitors. nih.gov

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. Various isoquinoline derivatives have been investigated for this purpose. Natural isoquinoline alkaloids have demonstrated significant cholinesterase inhibitory activity. For instance, chelerythrine (B190780) was found to be a potent inhibitor with IC₅₀ values of 0.72 µM against AChE and 2.15 µM against BuChE.

Synthetic derivatives based on the isoindoline-1,3-dione scaffold, a close structural analog of the isoquinoline core, have also yielded potent cholinesterase inhibitors. One study on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives reported significant AChE inhibitory activity, with IC₅₀ values ranging from 0.9 to 19.5 μM. Another series of N-[2-(piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione derivatives showed potent, statistically significant inhibitory activity towards AChE, with the most active compound recording an IC₅₀ of 34 nM. Similarly, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent inhibitory activity with IC₅₀ values in the range of 2.1 to 7.4 µM.

Table 2: Cholinesterase Inhibitory Activity of Isoquinoline and Related Derivatives

| Compound Class/Name | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Chelerythrine | Acetylcholinesterase | 0.72 µM |

| Chelerythrine | Butyrylcholinesterase | 2.15 µM |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase | 2.1 - 7.4 µM |

| N-[2-(piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione derivative (most active) | Acetylcholinesterase | 34 nM |

| N-[2-(piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione derivative (most active) | Butyrylcholinesterase | 0.54 µM |

Data compiled from studies on isoquinoline alkaloids and synthetic isoindoline-1,3-dione derivatives.

F1Fo ATP synthase is a critical enzyme responsible for the majority of ATP production in cells. While it is a validated drug target for certain diseases, literature specifically detailing the modulation of ATP synthase by isoquinoline, 1-(2-(1-piperidinyl)ethyl)- derivatives or closely related isoquinoline structures was not prominent in the consulted search results.

Factor Xa (fXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a key target for anticoagulant therapies. Derivatives of 1,2,3,4-tetrahydro-isoquinoline have been developed as potent and selective inhibitors of fXa. Specifically, a series based on (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) produced compounds with high affinity for the enzyme, displaying inhibition constants (Ki) in the range of 21-55 nM. These compounds showed high selectivity for fXa over other serine proteases like thrombin and trypsin.

Molecular modeling studies, based on X-ray crystal structures, have elucidated the binding mode of these dibasic inhibitors within the fXa active site. The tetrahydro-isoquinoline core effectively occupies the S1 specificity pocket of the enzyme. A second basic moiety, such as a substituted 1-(iminomethyl)piperidine group linked to the phenylacetic acid portion of the molecule, binds to the S4 cationic binding site. This dual interaction, anchoring the inhibitor in both the S1 and S4 pockets, is crucial for the high-affinity binding and potent inhibitory activity observed.

Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is an established strategy for managing postprandial hyperglycemia in type 2 diabetes. Various isoquinoline and quinoline-based derivatives have shown potent α-glucosidase inhibitory activity. A study of indolo[1,2-b]isoquinoline derivatives revealed them to be powerful inhibitors, with all tested compounds showing IC₅₀ values (3.44 ± 0.36 to 41.24 ± 0.26 μM) significantly lower than the standard drug acarbose (B1664774) (IC₅₀ value: 640.57 ± 5.13 μM). The most potent compound in this series was approximately 186 times stronger than acarbose, and kinetic studies identified these compounds as reversible, mixed-type inhibitors. Furthermore, a series of quinoline- and isoindoline-based polycyclic compounds were evaluated, with one derivative demonstrating an inhibitory potential (IC₅₀ = 0.07 mM) comparable to that of acarbose.

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. A range of isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, 3,4-dihydroisoquinolines, and fully aromatic isoquinolinium ions, have been identified as reversible inhibitors of both MAO-A and MAO-B. Many of these compounds exhibit a distinct selectivity for the MAO-A isoform. For instance, stereoselective competitive inhibition of MAO-A was observed with the R enantiomers of salsolidine (B1215851) (Ki = 6 µM) and carnegine (B1203297) (Ki = 2 µM). Among the classes tested, N-methylisoquinolinium ions were found to be the most active MAO-A inhibitors, with N-methyl-6-methoxyisoquinolinium ion emerging as a particularly potent example, showing an IC₅₀ of 0.81 µM.

Table 3: Inhibitory Activity of Isoquinoline Derivatives against Glucosidase and Monoamine Oxidase

| Compound Class | Target Enzyme | Inhibitory Value (IC₅₀ / Ki) |

|---|---|---|

| Indolo[1,2-b]isoquinoline (most potent) | α-Glucosidase | IC₅₀ = 3.44 ± 0.36 μM |

| Salsolidine (R enantiomer) | Monoamine Oxidase A | Ki = 6 µM |

| Carnegine (R enantiomer) | Monoamine Oxidase A | Ki = 2 µM |

| N-methyl-6-methoxyisoquinolinium ion | Monoamine Oxidase A | IC₅₀ = 0.81 µM |

| 1,2,3,4-Tetrahydroisoquinoline | Monoamine Oxidase B | Ki = 15 µM |

Data compiled from studies on various isoquinoline derivatives.

Receptor Binding and Modulation

Beyond direct enzyme inhibition, isoquinoline derivatives interact with and modulate various cellular receptors and signaling pathways. These interactions are fundamental to their observed pharmacological effects.

Research has shown that isoquinoline derivatives can modulate pathways involving cyclic adenosine (B11128) monophosphate (cAMP). A pyrimido[2,1-a]isoquinolin-4-one derivative, IQ3b, was found to inhibit platelet aggregation in a concentration-dependent manner by inhibiting high-affinity phosphodiesterase (IC₅₀ = 11 ± 5 µM). This enzyme inhibition leads to an increase in intracellular cAMP levels, which in turn inhibits calcium mobilization and fibrinogen binding, ultimately preventing platelet aggregation.

In the context of cancer therapeutics, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent and selective inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase. These compounds demonstrated significantly improved selectivity for HER2 over the related Epidermal Growth Factor Receptor (EGFR), with some derivatives showing a 7- to 12-fold enhancement in selectivity compared to the drug lapatinib (B449) in kinase assays. The most promising compounds potently inhibited HER2 kinase activity and the proliferation of HER2-dependent cancer cells.

Additionally, various isoquinoline derivatives are being investigated for their potential to interact with central nervous system receptors. Studies suggest they may bind to and modulate neurotransmitter receptors, such as those for serotonin (B10506) and dopamine (B1211576), which are implicated in mood regulation and cognition. The presence of specific moieties, like an indole (B1671886) group, within a complex isoquinoline derivative suggests potential interactions with serotonin receptors or other indole-binding sites.

G Protein-Coupled Receptors (GPCRs), including Glucagon (B607659) Subfamily (Glucagon-Like Peptide-1 Receptor, Glucose-Dependent Insulinotropic Peptide Receptor)

Derivatives of the isoquinoline class have been identified as small molecule ligands for the glucagon subfamily of Class B1 G protein-coupled receptors (GPCRs), which are well-established therapeutic targets. nih.gov In vitro pharmacological characterization of isoquinoline-based compounds has revealed their activity as allosteric ligands and agonists at these receptors. nih.gov

Specifically, stereoisomers of the isoquinoline derivative LSN3556672 have been shown to act as agonists for the glucagon receptor (GCGR), glucagon-like peptide-1 receptor (GLP-1R), and glucose-dependent insulinotropic peptide receptor (GIPR), although the level of agonism varies for each receptor. nih.gov In contrast, isomers of another isoquinoline derivative, LSN3451217, demonstrated more selective agonist activity at the GLP-1R, with lower potency at the GCGR and no activity at the GIPR. nih.gov This highlights the potential for specific isoquinoline derivatives to modulate the activity of this important class of metabolic receptors.

| Compound | Target Receptor | Activity |

|---|---|---|

| LSN3556672 Isomers | GCGR, GLP-1R, GIPR, CTR | Agonist |

| LSN3451217 Isomers | GLP-1R | Selective Agonist |

| LSN3451217 Isomers | GCGR, CTR | Low Potency Agonist |

| LSN3451217 Isomers | GIPR | No Activity |

Dopamine Receptors (D1, D2, D3)

The dopaminergic system is a critical target for therapeutic agents aimed at treating neurological and psychiatric disorders. Isoquinoline and piperidine (B6355638) derivatives have been explored for their potential to modulate dopamine receptors. While direct studies on "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" are limited, research on structurally related compounds provides insights into their potential interactions with dopamine receptor subtypes.

For instance, a conformationally-flexible benzamide (B126) scaffold incorporating a piperidine moiety has been shown to have a high affinity for the dopamine D3 receptor (D3R) with significant selectivity over the D2 receptor (D2R). semanticscholar.org One such compound, HY-3-24, exhibited a Ki value of 0.67 nM for D3R and 86.7 nM for D2R, demonstrating approximately 129-fold selectivity for the D3R. semanticscholar.org Furthermore, studies on novel 3,4-dihydroquinolin-2(1H)-one derivatives, which can be considered structurally related to isoquinolines, have also been evaluated for their D2R binding affinity. nih.gov

Additionally, a series of N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide derivatives were synthesized and showed nanomolar affinities at both D2 and D3 receptors, with a general preference for the D3 subtype. semanticscholar.orgresearchgate.net The compound 7i from this series displayed the highest affinity and selectivity for D3R. researchgate.net

| Compound Class/Name | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| HY-3-24 (Benzamide-piperidine) | 86.7 ± 11.9 | 0.67 ± 0.11 | >1000 | ~129-fold for D3R |

| Compound 7c (Benzamide-piperazine) | 9.55 | 5.62 | - | - |

| Compound 7i (Benzamide-piperazine) | 72.44 | 3.80 | - | ~19-fold for D3R |

N-Methyl-D-aspartate (NMDA) Receptors

NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, are crucial for synaptic plasticity and neuronal function. Overactivation of these receptors is implicated in various neurodegenerative diseases, making NMDA receptor antagonists a subject of significant research interest. nih.gov Certain piperidine derivatives have been identified as potent and selective antagonists of the NR1/NR2B subtype of the NMDA receptor. google.com These compounds show promise for therapeutic applications with potentially fewer side effects compared to non-selective NMDA antagonists. google.com While specific data for "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" is not available, the inclusion of the piperidine moiety suggests a potential for interaction with NMDA receptors.

Histamine (B1213489) H3 and Sigma-1 Receptors

There is substantial evidence for the interaction of piperidine-containing compounds with histamine H3 (H3R) and sigma-1 (σ1R) receptors. These receptors are involved in various central nervous system functions, and dual-target ligands are of interest for treating complex neurological disorders. nih.gov

In vitro studies have demonstrated that the piperidine moiety is a key structural feature for dual affinity at H3R and σ1R. nih.gov A comparison between piperazine (B1678402) and piperidine derivatives revealed that replacing a piperazine ring with a piperidine ring can significantly enhance affinity for the σ1R while maintaining high affinity for the H3R. For example, in one study, a piperidine derivative (compound 5) showed a Ki of 7.70 nM for hH3R and 3.64 nM for σ1R, whereas its piperazine analog (compound 4) had a Ki of 3.17 nM for hH3R but a much lower affinity for σ1R with a Ki of 1531 nM. nih.gov Many of these dual-acting compounds have been identified as antagonists at both receptors. nih.govacs.org

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| Compound 5 (piperidine derivative) | 7.70 | 3.64 | 15.7 |

| Compound 11 (piperidine derivative) | 6.2 | 4.41 | 67.9 |

| Compound 12 (piperidine derivative) | 12.1 | 3.3 | 29 |

| Compound 4 (piperazine derivative) | 3.17 | 1531 | 20.9 |

Vesicular Monoamine Transporter (VMAT) Binding

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters into synaptic vesicles, a critical step in neurotransmission. Inhibition of VMAT2 can modulate neurotransmitter levels and is a target for certain therapeutic agents. While direct studies on "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" derivatives are not prominent in the literature, some known VMAT2 inhibitors contain piperidine-like structures. For example, tetrabenazine (B1681281) is a well-known VMAT2 inhibitor. nih.gov A screening of a library of pharmacologically active compounds identified several VMAT2 binders and inhibitors, some of which possess structural elements that could be compared to the subject compound. nih.gov However, further research is needed to establish a direct link and characterize the binding of "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" derivatives to VMAT2.

Estrogen Receptor Alpha (ERα) Interactions

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. Isoquinoline-based structures have been investigated as scaffolds for the development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).

Unconventional isoquinoline-based SERMs have been shown to elicit transcriptional programs similar to the established SERD fulvestrant (B1683766) in ERα-positive breast cancer cells. nih.gov Furthermore, a series of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives containing a piperidinylethoxy side chain were synthesized and evaluated for their cytotoxic activities against several human cancer cell lines, including the ER-positive MCF-7 and T47D breast cancer cells. nih.gov One of these compounds, 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (compound 6a), demonstrated potent cytotoxic activity. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6a (1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline) | MCF-7 | 5.31 ± 0.08 |

| T47D | 2.11 ± 0.09 | |

| HeLa | 1.93 ± 0.06 | |

| Tamoxifen (Reference) | T47D | 4.32 ± 0.11 |

Neuroprotective Mechanisms (In Vitro Studies)

Isoquinoline alkaloids have demonstrated a range of neuroprotective pharmacological activities in various in vitro studies. nih.govnih.gov These protective effects are attributed to a variety of mechanisms that counteract neuronal damage and apoptosis, which are common pathological features of neurodegenerative diseases. nih.govresearchgate.net

The primary neuroprotective mechanisms of isoquinoline alkaloids observed in vitro include:

Regulation of Ion Channels and Calcium Homeostasis : Maintaining intracellular calcium balance and regulating Ca2+ and K+ channels to reduce neuronal and glial cell damage from Ca2+ overload. mdpi.com

Anti-inflammatory Effects : Inhibiting the production and release of pro-inflammatory mediators such as TNF-α, IL-1β, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.com This is often achieved through the modulation of signaling pathways like NF-κB. nih.gov

Reduction of Oxidative Stress : Scavenging free radicals, inhibiting lipid peroxidation, and enhancing the activity of antioxidant enzymes. nih.govmdpi.com The antioxidant properties are often attributed to the presence of hydroxyl and methoxy (B1213986) groups on the isoquinoline structure. mdpi.com

Regulation of Autophagy : Modulating autophagy pathways, such as the PI3K/AKT/mTOR pathway, to protect against cell death. nih.govmdpi.com

In vitro studies using neuronal-like cell lines, such as SH-SY5Y cells, have shown that synthetic derivatives of isoindoline-dione, which are structurally related to isoquinolines and also contain a piperidine moiety, can protect against oxidative stress-induced cell death. nih.govresearchgate.net These compounds were found to reduce intracellular reactive oxygen species (ROS) and increase the expression of NRF2 and associated antioxidant genes. nih.govresearchgate.net

Protein Binding Interactions (e.g., Serum Albumins, Hemoglobin, Lysozyme)

Binding Affinity Determination

There is no available scientific literature that reports the binding affinity of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- to any specific biological target. Studies determining key metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound have not been published. While studies on other isoquinoline derivatives have established their binding to various receptors and enzymes, this information cannot be extrapolated to this specific molecule. nih.gov

Thermodynamic Characterization of Binding

No data exists on the thermodynamic profile of the binding of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- to any biological target. Consequently, crucial parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding are unknown. This information is vital for a complete understanding of the forces driving the binding interaction, be they hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Conformational Changes upon Binding

Research employing techniques such as Fourier-transform infrared spectroscopy (FTIR), circular dichroism, or Raman scattering to investigate conformational changes in either Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- or its potential biological targets upon binding is not present in the current scientific literature. Such studies are essential for understanding the dynamic structural changes that occur during molecular recognition. nih.gov

Binding Site Localization

There are no published studies that identify or characterize the specific binding site of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- on any protein or nucleic acid. Therefore, information regarding which domain or subdomain, such as the commonly referenced Subdomain IIA in albumin studies, this compound might interact with is not available. nih.gov

Förster Resonance Energy Transfer (FRET) Studies

A search for Förster Resonance Energy Transfer (FRET) studies involving Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- as either a donor or acceptor fluorophore yielded no results. FRET is a powerful technique for measuring distances at the molecular level and is often used to study binding events and conformational changes, but it has not been applied to this specific compound in any published research. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and in silico modeling of the compound Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- that aligns with the detailed outline provided.

Studies detailing molecular docking simulations, molecular dynamics simulations, or quantum chemical calculations for this specific molecule could not be located. Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the requested subsections, which include:

Computational Chemistry and in Silico Modeling of Isoquinoline, 1 2 1 Piperidinyl Ethyl

Quantum Chemical Calculations

While computational studies have been conducted on the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives, the user's strict requirement to focus solely on "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" prevents the inclusion of this more general data. Constructing the requested article would require specific binding affinity values, interaction data, stability analyses, and quantum calculations that are not present in the public domain for this particular compound.

Density Functional Theory (DFT) Applications

Following a comprehensive search of scientific literature and chemical databases, no specific studies employing Density Functional Theory (DFT) for the analysis of "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" were identified. While DFT is a common method for investigating the electronic structure and properties of isoquinoline derivatives, research focusing on this particular compound is not available in the public domain.

Analysis of Global Reactivity Descriptors (e.g., HOMO/LUMO Energies, Energy Gap, Chemical Hardness, Electrophilicity)

There is no available research data detailing the global reactivity descriptors for "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-". Consequently, values for HOMO/LUMO energies, energy gap, chemical hardness, and electrophilicity, which are typically derived from computational studies, have not been reported for this specific molecule.

Topological Analysis (e.g., Atom in Molecule (AIM), Reduced Density Gradient (RDG), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Mulliken Charges)

Specific topological analyses, including Atom in Molecule (AIM), Reduced Density Gradient (RDG), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Mulliken charge calculations, have not been published for "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-". Such analyses are crucial for understanding the bonding characteristics, non-covalent interactions, and charge distribution within a molecule, but this information is not available for the specified compound.

Chemical Probe Development and Applications of Isoquinoline, 1 2 1 Piperidinyl Ethyl Analogues

Design Principles for Isoquinoline-Based Chemical Probes

The design of effective chemical probes requires a meticulous approach to ensure high affinity, selectivity, and functionality within a biological context. For chemical probes based on the isoquinoline (B145761) scaffold, several key principles guide their development. The primary consideration is the inherent biological activity of the core isoquinoline structure, which can range from neuroprotective to antimicrobial effects. ontosight.ai The design process for a chemical probe based on "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" would leverage this intrinsic activity while incorporating features that enable target engagement and identification.

A crucial aspect of probe design is the introduction of a reactive or reporter moiety without significantly diminishing the compound's affinity for its biological target. This is often achieved by identifying a position on the molecule that is not critical for target binding, often referred to as a "vector site." For isoquinoline-based probes, this could involve modification of the piperidinyl ring or the ethyl linker. Common modifications include the incorporation of:

Photoaffinity labels: Groups such as azides or diazirines can be introduced to allow for light-induced covalent cross-linking to the target protein upon binding. nih.gov

Affinity tags: Biotin is a frequently used tag that allows for the selective isolation of the probe-target complex using streptavidin-coated beads. nih.gov

Reporter groups: Fluorescent dyes can be attached to enable visualization of the probe's localization within cells or tissues.

The design process also considers physicochemical properties such as cell permeability and solubility to ensure the probe can reach its target in a cellular environment. The synthesis of such probes often involves multi-step organic chemistry protocols to build upon the core isoquinoline-piperidine-ethyl structure. While specific examples for "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" are not extensively documented in the context of probe development, the design of related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives with a piperidinylethoxy side chain for cytotoxic activity highlights the feasibility of modifying this scaffold for biological investigation. nih.gov

| Probe Design Feature | Purpose | Example Moiety |

| Core Scaffold | Provides initial binding affinity and selectivity | Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- |

| Reactive Group | Covalent cross-linking to the target | Photoaffinity label (e.g., azide, diazirine) |

| Reporter Tag | Isolation or visualization of the target | Affinity tag (e.g., biotin), Fluorescent dye |

| Linker | Connects the core scaffold to the tag/label | Alkyl chain |

Application in Molecular Target Identification and Validation

Once a suitable chemical probe based on an "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" analogue is designed and synthesized, it can be employed to identify and validate its molecular targets. The general workflow for target identification using such a probe would typically involve the following steps:

Cellular Treatment: The probe is introduced to cultured cells or a cell lysate.

Target Engagement: The probe binds to its specific protein target(s).

Cross-linking/Capture: If a photoaffinity label is present, the sample is exposed to UV light to induce covalent bond formation. For biotinylated probes, the probe-target complexes are captured on streptavidin-coated beads.

Isolation and Identification: The protein-probe complexes are isolated, and the target protein is identified using techniques such as mass spectrometry-based proteomics.

The identification of a potential target is followed by a rigorous validation process to confirm that the interaction is specific and biologically relevant. This can involve techniques such as:

Competition assays: Using the parent, unlabeled "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" to compete with the probe for binding to the identified target.

Genetic knockdown/knockout: Reducing the expression of the identified target protein (e.g., using siRNA or CRISPR) and observing whether this phenocopies the effects of the parent compound.

Recombinant protein binding studies: Confirming the direct interaction between the parent compound and the purified recombinant target protein.

While direct applications of "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" analogues as chemical probes for target identification are not prominently reported, the diverse biological activities of the broader isoquinoline class suggest a wealth of potential targets to be discovered through such approaches. nih.gov

Use in Structural Biology Studies (e.g., Cryo-Electron Microscopy (Cryo-EM) Facilitation)

Structural biology provides atomic-level insights into the interactions between small molecules and their protein targets, which is invaluable for understanding the mechanism of action and for structure-based drug design. Chemical probes and their parent compounds can play a crucial role in these studies, particularly in techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).

A significant challenge in structural biology is obtaining stable, high-resolution structures of protein-ligand complexes. Small molecules can act as "structural stabilizers," locking the target protein into a specific conformation that is more amenable to structural determination. An analogue of "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" with high affinity and specificity for a particular protein could serve this purpose.

In the context of cryo-EM, which has emerged as a powerful technique for determining the structures of large and flexible macromolecules, small molecule ligands are critical for:

Conformational Stabilization: As mentioned, ligands can reduce the conformational heterogeneity of a protein sample, which is a major hurdle in cryo-EM data processing and 3D reconstruction.

Target Validation: High-resolution cryo-EM maps can directly visualize the binding of a small molecule to its target, providing definitive evidence of the interaction and the precise binding site.

Structure-Based Drug Design: By revealing the detailed interactions between an isoquinoline-based compound and its target, cryo-EM can guide the design of new analogues with improved potency and selectivity.

Although there are no specific published cryo-EM structures featuring "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-" or its direct analogues as ligands, the increasing application of cryo-EM in studying protein-ligand interactions for various small molecules suggests that isoquinoline derivatives are viable candidates for such studies, provided they exhibit high-affinity binding to a suitable protein target. nih.govnih.gov The general principles of using small molecules to facilitate cryo-EM studies are well-established and would be applicable to this class of compounds. nih.gov

Future Research Directions and Unexplored Avenues for Isoquinoline, 1 2 1 Piperidinyl Ethyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. wikipedia.orgquimicaorganica.org While effective, these methods often involve harsh conditions, toxic reagents, and generate significant chemical waste, posing environmental and economic challenges. rsc.orgnih.gov Future research must prioritize the development of novel and sustainable synthetic routes to Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- and its analogs.

The integration of green chemistry principles is paramount. rsc.orgresearchgate.net This includes the use of environmentally benign solvents, the development of recyclable catalytic systems, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. nih.gov Methodologies such as microwave-assisted synthesis, photocatalysis, and electrochemical approaches have shown promise for the broader isoquinoline class and warrant investigation for this specific compound. nih.govresearchgate.net These energy-efficient processes can significantly reduce reaction times and environmental impact. nih.gov

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Future Sustainable Methods |

| Catalysts | Stoichiometric Lewis acids (e.g., POCl₃, P₂O₅) | Recyclable transition-metal or nanocatalysts |

| Solvents | Toxic and hazardous (e.g., toluene, acetonitrile) | Benign solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions |

| Energy | High temperatures, prolonged heating | Microwave irradiation, visible-light photocatalysis, electrochemistry |

| Atom Economy | Often low, with significant byproduct formation | High, through cascade or one-pot reactions |

| Environmental Impact | High, due to hazardous waste generation | Low, with minimal waste and use of renewable resources |

Future efforts should focus on one-pot, multi-component reactions that construct the core structure and introduce the 1-(2-(1-piperidinyl)ethyl) side chain in a single, efficient operation. Such strategies would streamline the synthesis, reduce purification steps, and align with the principles of sustainable chemical manufacturing. nih.gov

Comprehensive Structure-Activity-Relationship Expansion and Predictive Modeling

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a lead compound. For Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-, a systematic and comprehensive expansion of SAR studies is a critical future direction. This involves synthesizing a library of analogs with targeted modifications to both the isoquinoline core and the piperidinylethyl side chain to probe the key structural features required for biological activity.

Key areas for SAR exploration include:

Substitution on the Isoquinoline Core: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups) at different positions of the benzene (B151609) ring of the isoquinoline nucleus can significantly impact lipophilicity, electronic properties, and steric interactions with biological targets. nih.gov

Modification of the Piperidine (B6355638) Ring: Altering the piperidine ring, for instance, by introducing substituents or replacing it with other saturated heterocycles like morpholine (B109124) or pyrrolidine, could modulate binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Variation of the Ethyl Linker: The length and rigidity of the ethyl chain connecting the isoquinoline and piperidine moieties could be varied to optimize the spatial orientation of the two fragments for target engagement.

Once sufficient experimental data is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net These predictive models can then guide the rational design of new, more potent, and selective analogs, thereby reducing the need for extensive trial-and-error synthesis.

A prospective QSAR study for this compound class would involve the following parameters:

| Parameter | Description |

| Dependent Variable | Biological activity (e.g., IC₅₀, Kᵢ) against a specific target. |

| Independent Variables (Descriptors) | Physicochemical properties calculated from the molecular structure, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (Molar Refractivity), and topological indices. |

| Statistical Method | Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines). |

| Validation | Internal (e.g., cross-validation) and external validation to ensure the model's robustness and predictive power. |

Mechanistic Elucidation of Polypharmacological Profiles

The isoquinoline scaffold is known for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.net It is plausible that Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- also possesses a polypharmacological profile, meaning it may interact with multiple targets simultaneously.

Future research should aim to elucidate this potential polypharmacology. This involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify its primary and secondary targets. Understanding these interactions is crucial, as polypharmacology can be advantageous, leading to enhanced therapeutic efficacy (e.g., in complex diseases like cancer), but it can also be responsible for off-target side effects.

Derivatives of isoquinoline have been shown to act as platelet aggregation inhibitors by inhibiting phosphodiesterase and elevating cAMP levels. nih.gov Others function as antitumor agents or histamine (B1213489) H3 receptor antagonists. nih.govnih.gov A key research avenue will be to investigate whether Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- or its analogs share these or other mechanisms of action. Mechanistic studies, including enzyme kinetics, binding assays, and cell-based functional assays, will be essential to unravel the molecular pathways through which the compound exerts its biological effects.

Advanced Computational Approaches for Enhanced Design and Prediction

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of new therapeutic agents. Advanced computational approaches can provide profound insights into the molecular interactions governing the activity of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- and guide the design of next-generation analogs with improved properties.

Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a target protein. researchgate.net By visualizing these interactions, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are crucial for binding. This information is invaluable for designing structural modifications that enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target complex over time, assessing the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon binding.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs before they are synthesized. researchgate.net This allows for the early identification and filtering out of compounds with poor drug-like properties, saving significant time and resources.

By integrating these computational strategies with synthetic chemistry and biological evaluation, a more efficient and rational drug design cycle can be established. This synergy will be critical for unlocking the full therapeutic potential of the Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- scaffold.

Q & A

Q. What experimental methodologies are recommended for synthesizing Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-, and how can reaction parameters be optimized?

Synthesis optimization requires a factorial design approach to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time . For example:

| Parameter | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 60–120°C | 25–78 |

| Catalyst (Pd/C) | 0.5–5 mol% | 10–65 |

| Solvent (DMF vs. THF) | — | ±15% polarity effect |

Post-synthesis, validate purity via HPLC (≥95%) and characterize intermediates using -NMR and IR spectroscopy to confirm structural integrity .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?

Contradictions in spectral data often arise from impurities, solvent artifacts, or tautomerism. Methodological steps include:

Q. What safety protocols are critical when handling Isoquinoline derivatives containing piperidinyl groups?

Piperidinyl-isoquinoline compounds may exhibit acute toxicity (H302) and respiratory irritation (H335) . Mandatory protocols include:

- Using fume hoods and PPE (nitrile gloves, goggles).

- Implementing spill containment measures (e.g., inert adsorbents).

- Documenting first-aid procedures for dermal/ocular exposure (15-minute rinsing with water) .

Advanced Research Questions

Q. How can computational modeling guide the design of Isoquinoline derivatives for targeted bioactivity studies?

Quantum mechanical calculations (e.g., DFT, molecular docking) predict electronic properties and binding affinities. For example:

- Optimize the piperidinyl-ethyl side chain’s conformation to enhance receptor interaction.

- Simulate reaction pathways to identify kinetic bottlenecks (e.g., transition states in cyclization steps) .

| Computational Metric | Relevance to Bioactivity |

|---|---|

| HOMO-LUMO gap | Reactivity with biological targets |

| LogP (partition coefficient) | Membrane permeability |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for Isoquinoline analogs?

Conflicting SAR data may stem from assay variability or off-target effects. Solutions include:

- Validating assays with positive/negative controls (e.g., known agonists/antagonists).

- Employing multivariate analysis to isolate key structural contributors (e.g., piperidinyl substitution patterns) .

Q. How can reaction engineering principles improve scalability of Isoquinoline-based syntheses?

Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates . Process parameters to optimize:

| Engineering Parameter | Target Outcome |

|---|---|

| Residence time in reactor | Maximize conversion (>90%) |

| Catalyst recycling efficiency | Reduce waste (≤5% loss per cycle) |

Q. What interdisciplinary approaches integrate Isoquinoline chemistry with materials science?

Explore hybrid materials by functionalizing metal-organic frameworks (MOFs) with Isoquinoline moieties. Key steps:

- Characterize host-guest interactions via BET surface area analysis.

- Test catalytic performance in CO capture or drug delivery .

Methodological Frameworks

How can the PICO/FINER criteria refine research questions on this compound’s mechanism of action?

- PICO : In in vitro models (Population), does 1-(2-(1-piperidinyl)ethyl)-isoquinoline (Intervention) compared to control ligands (Comparison) alter receptor binding (Outcome)?

- FINER : Ensure feasibility (e.g., compound availability), novelty (uncharted SAR), and relevance to neurodegenerative drug discovery .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC and assess confidence intervals. For non-monotonic responses, apply Akaike’s Information Criterion (AIC) to compare models .

Data Validation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.